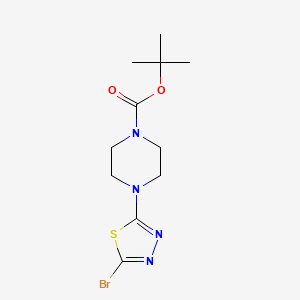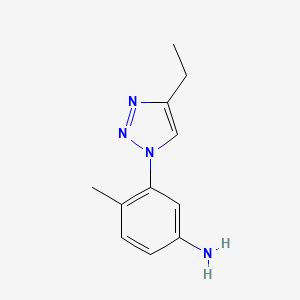
N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride
説明
“N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” is likely a derivative of piperidine, a common structure in medicinal chemistry, with a fluorobenzyl group attached. The presence of a fluorine atom can often enhance the biological activity of a compound due to its small size and high electronegativity .
Molecular Structure Analysis
The compound likely contains a piperidine ring, a common feature in many bioactive molecules. The fluorobenzyl group is likely attached to the nitrogen atom of the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of reactions, including acylation, alkylation, and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its piperidine ring and fluorobenzyl group. For instance, it’s likely to have a relatively high boiling point due to the presence of the piperidine ring .科学的研究の応用
Psychoactive Substance Research
“N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” is a newly synthesized phenethylamine-type New Psychoactive Substance (NPS) that acts as a 5-hydroxyindoleacetic acid (5-HT) receptor agonist . It’s being studied for its addictive and neurotoxic potential .
Neurotoxicity Studies
This compound has been used in studies to assess neurotoxicity. In rodents, treatment with “N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” resulted in reduced motor activity, abnormal motor coordination, and impaired recognition memory, suggesting neurotoxic potential .
Addiction Studies
The compound has been used in addiction studies. High conditioned place preference (CPP) scores and stable self-administration (SA) were observed in groups treated with this compound, suggesting its addictive liability .
Neurochemical Changes Research
Research has been conducted to study the neurochemical changes caused by this compound. It was found that treatment with “N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” decreased tyrosine hydroxylase (TH) expression and increased ionized calcium-binding adapter molecule 1 (Iba-1) expression in the striatum .
Recreational Drug Substitute Studies
“N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” is being studied as a potential substitute for illegal drugs. However, due to its potential adverse effects, its recreational use is not recommended .
Forensic Applications
Originally developed for research and forensic applications, this compound has gradually appeared on the illegal market as a recreational drug .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-16(12-6-8-15-9-7-12)10-11-4-2-3-5-13(11)14;/h2-5,12,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGWXJXRUNVFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



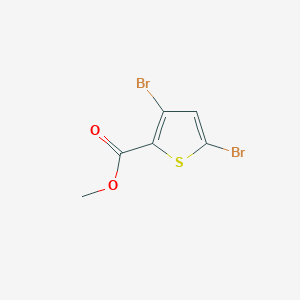

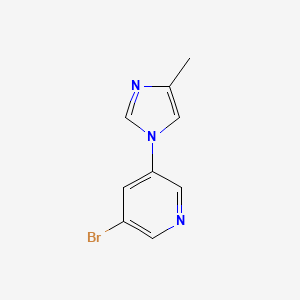
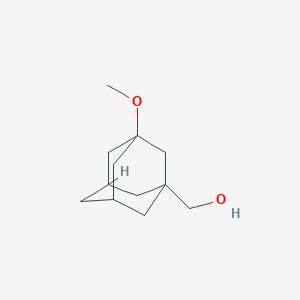
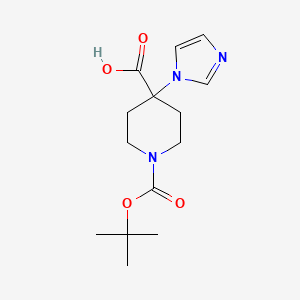
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)
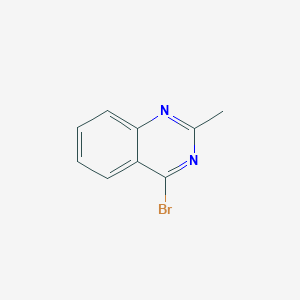

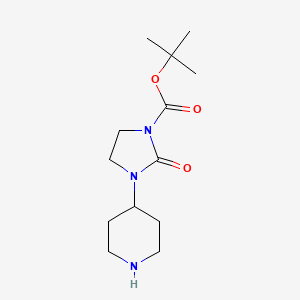
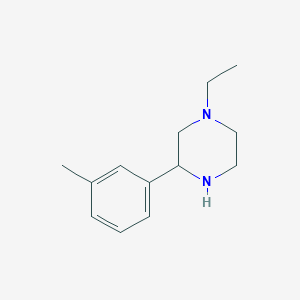
![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)
